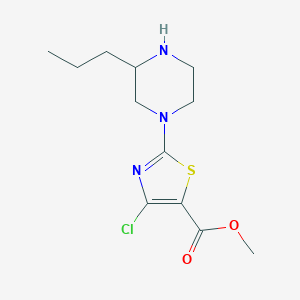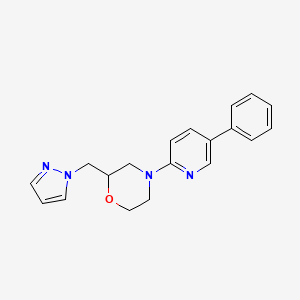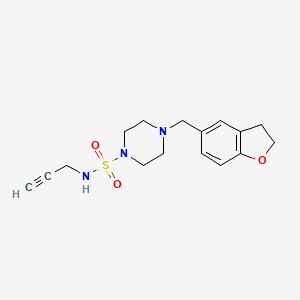![molecular formula C16H21BrN2O B6982749 4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol](/img/structure/B6982749.png)
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol is a complex organic compound that features a brominated indole moiety linked to a cyclohexanol structure via a methylamino bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol typically involves multiple steps, starting with the bromination of 1-methylindole. This is followed by the formation of a methylamino intermediate, which is then coupled with cyclohexanone under reductive amination conditions to yield the final product. Common reagents used in these steps include bromine for bromination, methylamine for the formation of the methylamino group, and reducing agents such as sodium borohydride for the reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient bromination and amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexanone.
Reduction: 4-[(1-Methylindol-2-yl)methylamino]cyclohexan-1-ol.
Substitution: 4-[(3-(Substituted)-1-methylindol-2-yl)methylamino]cyclohexan-1-ol.
科学的研究の応用
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The brominated indole moiety may play a crucial role in binding to these targets, while the cyclohexanol structure could influence the compound’s overall bioactivity and pharmacokinetics.
類似化合物との比較
Similar Compounds
- 4-[(3-Chloro-1-methylindol-2-yl)methylamino]cyclohexan-1-ol
- 4-[(3-Fluoro-1-methylindol-2-yl)methylamino]cyclohexan-1-ol
- 4-[(3-Iodo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol
Uniqueness
4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s binding affinity to molecular targets and its overall stability in various chemical environments.
特性
IUPAC Name |
4-[(3-bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-19-14-5-3-2-4-13(14)16(17)15(19)10-18-11-6-8-12(20)9-7-11/h2-5,11-12,18,20H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEDIASKIFLZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CNC3CCC(CC3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982691.png)
![5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982698.png)
![[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol](/img/structure/B6982702.png)
![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole](/img/structure/B6982711.png)
![N-[(1-propan-2-ylcyclopropyl)methyl]-4-(prop-2-ynylsulfamoyl)piperazine-1-carboxamide](/img/structure/B6982715.png)
![N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B6982722.png)
![3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid](/img/structure/B6982730.png)
![2-Chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide](/img/structure/B6982734.png)
![Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate](/img/structure/B6982758.png)
![(1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B6982771.png)
![4-[[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B6982776.png)
